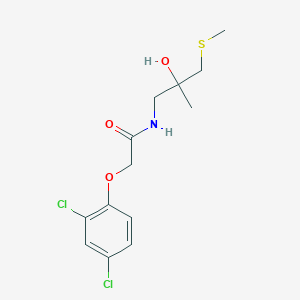
2-(2,4-dichlorophenoxy)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-Dichlorophenoxy)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)acetamide is a synthetic organic compound characterized by its complex structure, which includes dichlorophenoxy and hydroxy-methylthio-propyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)acetamide typically involves multiple steps:
-
Formation of the Dichlorophenoxy Intermediate
Starting Material: 2,4-dichlorophenol.
Reaction: The phenol is reacted with chloroacetic acid in the presence of a base (e.g., sodium hydroxide) to form 2-(2,4-dichlorophenoxy)acetic acid.
-
Amidation Reaction
Intermediate: 2-(2,4-dichlorophenoxy)acetic acid.
Reagent: The acid is then reacted with 2-amino-2-methyl-3-(methylthio)propanol in the presence of a coupling agent (e.g., EDCI or DCC) to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Products: Oxidation of the methylthio group can lead to the formation of sulfoxides or sulfones.
-
Reduction
Reagents: Reducing agents like lithium aluminum hydride (LiAlH4).
Products: Reduction of the carbonyl group in the acetamide moiety can yield the corresponding amine.
-
Substitution
Reagents: Nucleophiles such as sodium methoxide.
Products: Substitution reactions can occur at the dichlorophenoxy ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-(2,4-dichlorophenoxy)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of dichlorophenoxy derivatives on cellular processes. Its interactions with biological macromolecules can provide insights into the mechanisms of action of similar compounds.
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic effects. The presence of the dichlorophenoxy group suggests possible applications in the development of herbicides or pharmaceuticals targeting specific pathways.
Industry
In industrial applications, this compound could be used in the formulation of specialty chemicals, including agrochemicals and pharmaceuticals. Its synthesis and functionalization can lead to the development of new materials with desired properties.
Wirkmechanismus
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)acetamide involves its interaction with specific molecular targets. The dichlorophenoxy group can interact with enzymes or receptors, modulating their activity. The hydroxy-methylthio-propyl moiety may enhance the compound’s solubility and bioavailability, facilitating its cellular uptake and distribution.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2,4-Dichlorophenoxy)acetic acid: A simpler analog used as a herbicide.
2-(2,4-Dichlorophenoxy)-N-(2-hydroxyethyl)acetamide: A related compound with a hydroxyethyl group instead of the hydroxy-methylthio-propyl moiety.
Uniqueness
2-(2,4-Dichlorophenoxy)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)acetamide is unique due to the presence of the hydroxy-methylthio-propyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from simpler analogs and may enhance its efficacy in various applications.
Eigenschaften
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO3S/c1-13(18,8-20-2)7-16-12(17)6-19-11-4-3-9(14)5-10(11)15/h3-5,18H,6-8H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJEJANOOGGJPNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)COC1=C(C=C(C=C1)Cl)Cl)(CSC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2635399.png)


![1-(3-fluorophenyl)-4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B2635402.png)

![5-(2-Chlorobenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B2635406.png)


![Zinc, bromo[2-(1,1-dimethylethoxy)-2-oxoethyl]-](/img/structure/B2635413.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-[(4-fluorophenyl)sulfanyl]propanamide](/img/structure/B2635414.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-hydroxy-2-methylpropyl)amino)aceticacid](/img/structure/B2635420.png)
